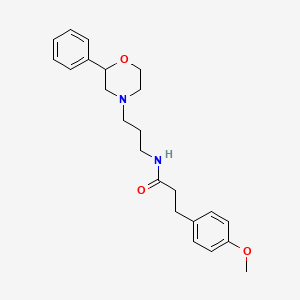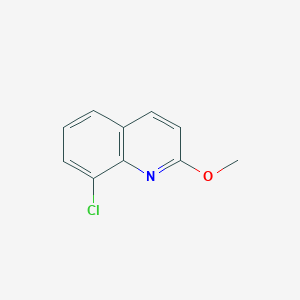
8-Chloro-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . It is a solid substance and is often used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. One study describes the synthesis of quinolone derivatives, which could potentially include this compound . Another study mentions the synthesis of 8-Hydroxyquinoline derivatives by first reacting 8-hydroxyquinoline 1 with ethyl 2-chloroacetate in refluxing acetone in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 2nd position . The InChI key for this compound is IYADVMNJDHMUBV-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Chemosensor for Metal Ions
8-Chloro-2-methoxyquinoline and its derivatives have been investigated for their potential applications as chemosensors. For instance, a study characterized a derivative, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrating its selective response to cadmium ions (Cd2+) over other tested metal ions through a significant increase in fluorescence. This compound's selective binding to Cd2+ over Zn2+ suggests its utility in measuring Cd2+ concentrations in waste effluent streams and food products, highlighting its importance in environmental monitoring and food safety (Prodi et al., 2001).
Corrosion Inhibition
Research on this compound derivatives has extended into the field of corrosion inhibition. Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, such as (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate and (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, have been synthesized and evaluated as corrosion inhibitors of mild steel in acidic environments. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing corrosion in the presence of hydrochloric acid, which is crucial for prolonging the lifespan of metal infrastructure (Rbaa et al., 2019).
Antimicrobial Activity
The synthesis of this compound and its analogs has shown potential in creating novel antimicrobial agents. A study involving the design and synthesis of 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy against a variety of Gram-positive and Gram-negative bacteria. Such compounds provide a foundation for developing new antimicrobial drugs, which is critical in the face of rising antibiotic resistance (Qu et al., 2018).
Metal Ion Binding and Medicinal Applications
This compound and its derivatives have been studied for their metal ion binding properties, which are relevant in medicinal chemistry. These compounds exhibit potential for treating diseases associated with metal ion imbalance, such as neurodegenerative disorders. The synthesis and characterization of new derivatives aim to improve their therapeutic properties, offering hope for more effective treatments (Jin et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-8-methoxyquinoxaline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The future directions for research on 8-Chloro-2-methoxyquinoline and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications in medicine . For instance, compounds containing the 8-Hydroxyquinoline moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Mode of Action
It is known that quinolones and their derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Quinolines and their derivatives are known to interfere with various metabolic, signaling, disease, drug, and physiological pathways .
Pharmacokinetics
Quinolones are known to have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .
Result of Action
Quinolones and their derivatives are known to result in the death of parasites due to the accumulation of toxic heme .
Eigenschaften
IUPAC Name |
8-chloro-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVAFIYJXVRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

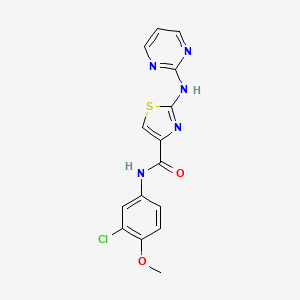

![Tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane](/img/structure/B2719377.png)
![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
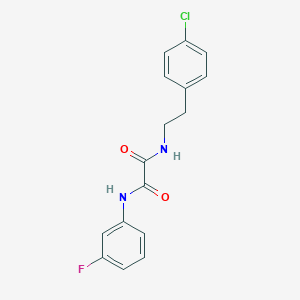
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)
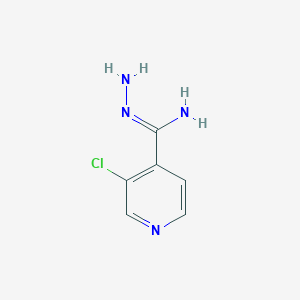
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
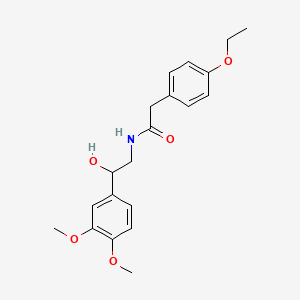
![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
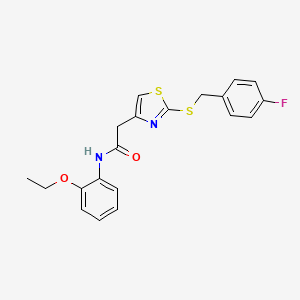
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)

